N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide, also known as FOXY, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOXY is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. However, FOXY is not intended for human consumption and is solely used for scientific research purposes.
Scientific Research Applications
1. Receptor Interaction and Pharmacology
- Research on N-benzylphenethylamines and related compounds has explored their interaction with various receptors, highlighting their potential in studying neurotransmitter systems and developing therapeutic agents. For example, compounds like 25I-NBOMe have been studied for their potent serotonergic effects and interaction with 5-HT2A receptors, which are implicated in various neurological disorders and conditions such as depression, anxiety, and schizophrenia (Rickli et al., 2015).
2. Synthesis and Chemical Characterization
- Studies on the synthesis and structural investigation of oxamide derivatives have been conducted, providing methods for synthesizing complex molecules. These methods could potentially be adapted for synthesizing and studying "N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide" and its derivatives. Such research aids in the development of new materials with potential applications in drug development and materials science (Martínez-Martínez et al., 1998).
3. Analytical and Bioanalytical Applications
- Analytical characterization of novel psychoactive substances, including N-benzyl-substituted phenethylamines, provides crucial insights into the detection, identification, and understanding of their metabolic profiles. This knowledge is essential for forensic toxicology, therapeutic drug monitoring, and environmental analysis. It suggests potential applications of "this compound" in developing analytical methods for new compounds (Temporal et al., 2017).
Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-24-16-5-3-2-4-14(16)10-11-20-17(22)18(23)21-12-13-6-8-15(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBLWZNKWVOALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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